molecular formula C10H11NO2 B14599052 1-(But-2-en-2-yl)-2-nitrobenzene CAS No. 60249-96-9

1-(But-2-en-2-yl)-2-nitrobenzene

Cat. No.: B14599052
CAS No.: 60249-96-9
M. Wt: 177.20 g/mol
InChI Key: GRRALLGDUKCJIK-UHFFFAOYSA-N
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Description

1-(But-2-en-2-yl)-2-nitrobenzene is an ortho-substituted nitroaromatic compound featuring a branched alkenyl group (but-2-en-2-yl) at the benzene ring. The nitro group (-NO₂) at the ortho position strongly withdraws electron density, polarizing the aromatic ring and influencing reactivity in electrophilic substitutions or cyclization reactions .

Properties

CAS No.

60249-96-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-but-2-en-2-yl-2-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h3-7H,1-2H3

InChI Key

GRRALLGDUKCJIK-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-en-2-yl)-2-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of 1-(But-2-en-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Addition: The double bond in the but-2-en-2-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Addition: Bromine in carbon tetrachloride.

Major Products Formed:

    Reduction: 1-(But-2-en-2-yl)-2-aminobenzene.

    Substitution: 1-(But-2-en-2-yl)-2-methoxybenzene.

    Addition: 1-(2,3-dibromobutyl)-2-nitrobenzene.

Scientific Research Applications

1-(But-2-en-2-yl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(But-2-en-2-yl)-2-nitrobenzene involves its interaction with molecular targets through its nitro and but-2-en-2-yl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The but-2-en-2-yl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Alkenyl-Substituted 2-Nitrobenzenes

Key Compounds:
  • 1-Allyl-2-nitrobenzene (C₉H₉NO₂; MW: 163.18 g/mol): Features a propenyl group, enabling conjugation with the aromatic ring. Its synthesis involves allylation of 2-nitrobenzene derivatives, though specific yields are unreported .
  • 1-(1-(4-Methoxyphenyl)vinyl)-2-nitrobenzene : Synthesized via PtO₂-mediated reactions but obtained in low yield (31%) alongside dimeric byproducts, highlighting challenges in stabilizing alkenyl-nitrobenzene systems .
  • 1-(2,2-Dibromovinyl)-2-nitrobenzene : Used in transition-metal-free debromosulfonylation to yield isatin, demonstrating the utility of halogenated alkenes in heterocycle synthesis .

Alkynyl-Substituted 2-Nitrobenzenes

Key Compound:
  • 1-(Hept-1-ynyl)-2-nitrobenzene : Undergoes regioselective α-hydrosilylation with PtO₂ and triethylsilane, yielding a single isomer in >90% yield. The nitro group polarizes the alkyne bond, directing reactivity .

Comparison with Target Compound :
The absence of a triple bond in 1-(But-2-en-2-yl)-2-nitrobenzene eliminates alkyne-specific reactivity (e.g., hydrosilylation), but the electron-withdrawing nitro group similarly influences adjacent substituents .

Alkyl-Substituted 2-Nitrobenzenes

Key Compound:
  • 1-Methyl-2-nitrobenzene (2-Nitrotoluene): Synthesized via nitration of toluene (H₂SO₄/HNO₃), with a melting point of −9°C and boiling point of 222°C. Widely used as a precursor in dyestuffs and agrochemicals .

Halogen- and Ether-Substituted Derivatives

Key Compounds:
  • 1-(3-Bromopropoxy)-2-nitrobenzene : Melts at 36–39°C and serves as a synthon in nucleophilic substitutions. Its bromoalkoxy chain enables further functionalization .
  • 1-(3-Chloropropoxy)-2-nitrobenzene : Structurally similar to the bromo analog but with distinct reactivity due to chlorine’s lower leaving-group ability .

Comparison with Target Compound :
Unlike these ether-linked derivatives, this compound lacks a heteroatom bridge, favoring direct C–C bond reactivity (e.g., cycloadditions) over nucleophilic substitutions .

Sulfonyl-Substituted Derivatives

Key Compound:
  • 1-(Cyclopropylsulfonyl)-2-nitrobenzene (C₉H₉NO₄S; MW: 227.24 g/mol): The sulfonyl group is a strong electron-withdrawing substituent, enhancing electrophilic substitution resistance compared to alkenyl groups .

Comparison with Target Compound :
The but-2-en-2-yl group offers less electron withdrawal than sulfonyl, making the target compound more reactive toward electrophiles but less thermally stable .

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